2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)-
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Overview
Description
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- is a heterocyclic organic compound with the molecular formula C6H10O2. This compound is a derivative of tetrahydropyran and is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- can be achieved through several methods. One common approach involves the cyclization of 5-hydroxyhexanoic acid under acidic conditions to form the lactone ring . Another method includes the use of γ-hydroxy olefins in the presence of platinum catalysts to facilitate the formation of the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound often involves the use of lanthanide triflates as catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes. This method is preferred due to its high yield and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism by which 2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog without the methyl substitution.
Tetrahydro-2H-pyran-2-one: Another derivative with different substitution patterns.
5-Hydroxypentanoic acid δ-lactone: A related compound with a hydroxyl group.
Uniqueness
2H-Pyran-2-one, tetrahydro-5-methyl-, (5S)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1121-72-8 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(5S)-5-methyloxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
GQUBDAOKWZLWDI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)OC1 |
Canonical SMILES |
CC1CCC(=O)OC1 |
Origin of Product |
United States |
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